molecular formula C20H22N2O B14484288 Diazene, [(1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl](2-methoxyphenyl)- CAS No. 65122-05-6

Diazene, [(1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl](2-methoxyphenyl)-

Katalognummer: B14484288
CAS-Nummer: 65122-05-6
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: ODIHWNINJINILN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- is a chemical compound with a complex structure that includes both diazene and indenylidene groups

Vorbereitungsmethoden

The synthesis of Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- involves several steps. One common method includes the reaction of 1,3-dihydro-1,1,3-trimethyl-2H-indene with a suitable diazene precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Wissenschaftliche Forschungsanwendungen

Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- involves its interaction with molecular targets through various pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can affect biological pathways and result in specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- include:

    1,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene: This compound shares a similar indenylidene structure but lacks the diazene group.

    1,3,3-Trimethyl-1-phenylindane: Another similar compound with a related structure but different functional groups.

    1,3,3-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: This compound has a similar core structure but includes a nitro group and a spiro linkage.

The uniqueness of Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- lies in its combination of diazene and indenylidene groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

65122-05-6

Molekularformel

C20H22N2O

Molekulargewicht

306.4 g/mol

IUPAC-Name

(2-methoxyphenyl)-[(1,3,3-trimethyl-1H-inden-2-ylidene)methyl]diazene

InChI

InChI=1S/C20H22N2O/c1-14-15-9-5-6-10-16(15)20(2,3)17(14)13-21-22-18-11-7-8-12-19(18)23-4/h5-14H,1-4H3

InChI-Schlüssel

ODIHWNINJINILN-UHFFFAOYSA-N

Kanonische SMILES

CC1C2=CC=CC=C2C(C1=CN=NC3=CC=CC=C3OC)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.